molecular formula C12H7ClFNO B11871786 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde CAS No. 1346692-20-3

5-(3-Chloro-5-fluorophenyl)nicotinaldehyde

Cat. No.: B11871786
CAS No.: 1346692-20-3
M. Wt: 235.64 g/mol
InChI Key: PKAAIPZFMVCGPG-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol It is characterized by the presence of a nicotinaldehyde core substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)nicotinaldehyde
  • 5-(3-Fluorophenyl)nicotinaldehyde
  • 5-(3-Bromophenyl)nicotinaldehyde

Uniqueness

5-(3-Chloro-5-fluorophenyl)nicotinaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1346692-20-3

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

5-(3-chloro-5-fluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7ClFNO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H

InChI Key

PKAAIPZFMVCGPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)C=O

Origin of Product

United States

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